molecular formula C10H9BrN2O B12110624 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B12110624
M. Wt: 253.09 g/mol
InChI Key: KKGYNTHPXKRJNV-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . Its structure comprises a 1,2,4-oxadiazole core substituted with a 3-bromo-4-methylphenyl group at position 3 and a methyl group at position 3. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of bromine and methyl substituents, which modulate reactivity and biological activity.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O/c1-6-3-4-8(5-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3

InChI Key

KKGYNTHPXKRJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C)Br

Origin of Product

United States

Preparation Methods

One-Pot Solvent-Free Synthesis

A streamlined one-pot synthesis eliminates the need for isolating the amidoxime intermediate. A mixture of 4-bromo-3-methylbenzonitrile (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and a catalytic amount of acetic acid is heated at 150°C under solvent-free conditions for 40 minutes . The reaction proceeds via in situ formation of the amidoxime, followed by cyclization driven by thermal dehydration. This method reduces reaction time from 10–12 hours (traditional two-step) to under 1 hour, though yields are moderately lower (50–65%) .

Reaction Optimization :

  • Temperature : Temperatures below 130°C result in incomplete cyclization.

  • Catalyst Load : Acetic acid concentrations above 5 mol% lead to side-product formation.

Boron Trifluoride-Catalyzed Cyclocondensation

A patent-pending method utilizes boron trifluoride dimethyl ether (BF₃·OEt₂) as a Lewis acid catalyst to accelerate cyclocondensation. In this approach, N-hydroxy-4-bromo-3-methylbenzamidine (1.0 equiv) is treated with triethyl orthoformate (1.2 equiv) in tetrahydrofuran (THF) at 0°C . BF₃·OEt₂ (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The volatiles are evaporated, and the crude product is purified via silica gel chromatography, yielding 55–60% of the target compound .

Mechanistic Insight :
BF₃·OEt₂ facilitates electrophilic activation of the orthoformate, promoting nucleophilic attack by the amidoxime’s hydroxyl group. This method is particularly advantageous for sterically hindered substrates.

Comparative Analysis of Synthetic Methods

Method Yield Time Complexity Scalability
Two-Step Amidoxime 60–75%10–12 hModerateHigh
One-Pot Solvent-Free 50–65%40 minLowModerate
BF₃-Catalyzed 55–60%3 hHighLow

The two-step method remains the gold standard for industrial applications due to its scalability and predictable yields. However, the one-pot approach offers a greener alternative by eliminating solvent use and reducing energy consumption. The BF₃-catalyzed method, while efficient, is limited by the cost and handling challenges of boron trifluoride.

Characterization and Analytical Data

Spectroscopic Properties :

  • IR (KBr) : Peaks at 1182 cm⁻¹ (N–C–O stretching) and 1578 cm⁻¹ (C=N stretching) .

  • ¹H NMR (DMSO-d₆) : δ 9.5 (s, 1H, oxadiazole C₅–H), 7.7 (d, 2H, aromatic), 6.7 (d, 2H, aromatic), 2.4 (s, 3H, CH₃) .

Physicochemical Properties :

  • Boiling Point : 349.8±52.0°C (predicted) .

  • Density : 1.465±0.06 g/cm³ .

  • pKa : -0.42±0.37 .

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that 3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole serves as a precursor to bioactive molecules. For example, nucleoside derivatives incorporating this scaffold exhibit antifungal activity against Candida albicans (MIC = 32 µg/mL) .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The molecular formula is C9H7BrN2OC_9H_7BrN_2O with a molecular weight of approximately 239.072 g/mol. Its structure includes a bromo-substituted phenyl group and a methyl group, contributing to its biological activity and stability.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines, including glioblastoma and breast cancer. The findings showed that certain compounds demonstrated potent antiproliferative activity, suggesting that 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole could be a promising candidate for further development as an anticancer agent .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 Value (µM)Mechanism of Action
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazoleA549 (Lung)12.5Induction of apoptosis via caspase activation
Other Derivative AMCF-7 (Breast)8.0Cell cycle arrest at G1 phase
Other Derivative BHCT-116 (Colon)15.0Inhibition of DNA synthesis

Antimicrobial Properties

Oxadiazole compounds have also been explored for their antimicrobial activities. The presence of the bromo substituent enhances the compound's ability to penetrate microbial cell walls, making it effective against various bacterial strains. Studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Pesticidal Activity

The oxadiazole framework has been utilized in developing pesticides due to its effectiveness against nematodes and other agricultural pests. Field tests have confirmed the efficacy of oxadiazoles in controlling pest populations without causing significant harm to beneficial insects .

Table 2: Pesticidal Efficacy of Oxadiazole Compounds

CompoundTarget PestEfficacy (%)
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazoleRoot-knot nematodes85
Other Oxadiazole Compound CAphids75

Photoluminescent Properties

Research has indicated that oxadiazoles can be used in organic light-emitting diodes (OLEDs) due to their photoluminescent properties. The incorporation of the bromo-substituent contributes to enhanced electron transport properties, making these compounds suitable for optoelectronic applications .

Case Study 1: Anticancer Research

A systematic study published in a peer-reviewed journal synthesized various 1,2,4-oxadiazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. Among these derivatives, the compound similar to 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

Case Study 2: Agricultural Application

In agricultural trials conducted in controlled environments, several oxadiazole derivatives were tested for their effectiveness against common soil-borne pests. The results demonstrated a marked reduction in pest populations while maintaining crop health, highlighting the compound's potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole

  • Molecular Formula : C₉H₆Cl₂N₂O
  • Key Features :
    • Replaces bromine with chlorine at positions 2 and 4 on the phenyl ring.
    • The dihedral angle between the oxadiazole and benzene rings is 1.7° , indicating near-planarity .
    • Exhibits intermolecular Cl⋯O interactions (3.019 Å) in crystal packing, influencing solubility and stability .

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

  • Molecular Formula : C₇H₅BrN₂OS
  • Key Features :
    • Replaces the benzene ring with a brominated thiophene ring.
    • Molecular weight: 245.09 g/mol .
    • The sulfur atom in thiophene introduces π-electron richness, affecting electronic properties and binding affinity in biological systems .
  • Comparison :
    • Thiophene-based derivatives may exhibit improved charge-transfer properties in materials science applications compared to benzene analogs.

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

  • Molecular Formula : C₁₀H₉BrN₂O
  • Key Features :
    • Bromine is attached to a methylene group (-CH₂Br) on the phenyl ring.
    • Melting point: 103–104°C .
  • Comparison :
    • The bromomethyl group increases steric bulk and reactivity in nucleophilic substitution reactions compared to the bromo-methylphenyl substituent in the target compound .

3-(4-Chlorobenzoyl)-5-methyl-1,2,4-oxadiazole

  • Molecular Formula : C₁₀H₇ClN₂O₂
  • Key Features :
    • Substituted with a 4-chlorobenzoyl group instead of bromophenyl.
    • Synthesized via europium nitrate-catalyzed reactions .

Antiviral Activity

  • Target Compound: Limited direct data, but structurally related 5-methyl-1,2,4-oxadiazoles show nanomolar activity against human rhinovirus (hRV). For example, cyclopropyl-substituted analogs exhibit enhanced potency against hRV-A21 .
  • Analogues :
    • Thiophene derivatives (e.g., 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole) may display distinct binding modes due to sulfur’s electronegativity .

Antimicrobial Activity

  • Target Compound: No direct data, but 1,2,4-oxadiazoles with bromophenyl groups (e.g., 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) show moderate-to-strong antimicrobial effects .
  • Analogues :
    • Dichlorophenyl derivatives may exhibit reduced solubility but improved membrane permeability due to halogen interactions .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole C₉H₇BrN₂O 239.07 3-Bromo-4-methylphenyl Under investigation
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole C₉H₆Cl₂N₂O 237.06 2,4-Dichlorophenyl Antimicrobial
3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole C₇H₅BrN₂OS 245.09 5-Bromothiophen-2-yl Antiviral (predicted)
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole C₁₀H₉BrN₂O 253.09 4-(Bromomethyl)phenyl Reactive intermediate

Biological Activity

Overview

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of oxadiazoles, which are known for their pharmacological potential. The presence of bromine and methyl substituents on the phenyl ring enhances its reactivity and biological profile.

The molecular formula of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is C10H9BrN2O, with a molecular weight of 253.09 g/mol. The structure features a 1,2,4-oxadiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
IUPAC Name3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole
InChI KeyKKGYNTHPXKRJNV-UHFFFAOYSA-N

The biological activity of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is primarily attributed to its interaction with various biological targets. Research indicates that oxadiazole derivatives can inhibit key enzymes and receptors involved in disease processes:

  • Anticancer Activity : Oxadiazoles have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties by disrupting microbial cell functions.
  • Neuropharmacological Effects : Some derivatives have been linked to anticonvulsant activity by modulating neurotransmitter systems.

Biological Activities

Recent studies have highlighted the following biological activities associated with 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole:

  • Anticancer Activity
    • The compound has demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating moderate potency .
    • A study reported that oxadiazole derivatives exhibit antiproliferative activity against multiple cancer types, suggesting that 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole may be a promising candidate for further development .
  • Antimicrobial Properties
    • Compounds within the oxadiazole family have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antimicrobial potential .
  • Neuroprotective Effects
    • Research indicates that some oxadiazole derivatives may possess neuroprotective properties by acting on GABA receptors and other targets involved in neurodegenerative diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The results showed promising activity with some compounds exhibiting IC50 values below 20 µM .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that some derivatives had MIC values as low as 125 µg/mL against resistant strains of bacteria .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclization reactions using precursors like hydrazides and brominated acyl halides. A validated protocol involves reacting 3-bromo-4-methylbenzohydrazide with bromoacetyl bromide in phosphoryl chloride (POCl₃) under reflux (90°C, 6 hours), followed by neutralization and column chromatography for purification. Yield optimization (e.g., 28% in one study) may require adjusting stoichiometry, solvent choice (e.g., dichloromethane), and temperature .

Q. How is 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole characterized spectroscopically?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.01–8.00 ppm (aromatic protons) and δ 16.6–165.9 ppm (carbonyl and oxadiazole carbons) confirm regiochemistry.
  • IR : Absorbances near 2927 cm⁻¹ (C-H stretch) and 658 cm⁻¹ (C-Br stretch) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks align with theoretical mass (e.g., m/z 253.09 for C₁₀H₉BrN₂O) .

Q. What computational approaches are suitable for modeling the electronic properties of this oxadiazole derivative?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms provides accurate thermochemical data, such as ionization potentials and electron affinities. Basis sets like 6-31G* are recommended for geometry optimization and HOMO-LUMO analysis .

Q. What safety protocols are essential for handling this compound?

Answer: Harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step in oxadiazole synthesis?

Answer: Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of bromoacetyl bromide, followed by dehydration. POCl₃ acts as a Lewis acid, polarizing the carbonyl group and accelerating intramolecular cyclization. Isotopic labeling studies could further elucidate proton transfer pathways .

Q. How do crystallographic challenges affect structural determination of this compound?

Answer: Poor crystal quality due to flexible substituents (e.g., bromomethyl groups) may hinder diffraction. SHELX software is widely used for refinement, but high-resolution data or twin correction (via SHELXL) is often required. Synchrotron sources improve data collection for low-symmetry crystals .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Answer: Variations in melting points (e.g., 103–116°C for similar brominated oxadiazoles) may stem from impurities or polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. hexane) and DSC analysis can identify stable polymorphs .

Q. What solvent effects influence the yield of 1,2,4-oxadiazole synthesis?

Answer: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions. Dichloromethane minimizes byproducts in cyclization steps, while ethanol improves post-reaction purification. Solvent polarity indices should guide optimization .

Q. How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?

Answer: The bromine atom at the 3-position serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the adjacent methyl group may reduce reaction rates, requiring bulky ligands (e.g., XPhos) or elevated temperatures .

Q. What role do substituents play in modulating the compound’s electronic properties for material science applications?

Answer: The electron-withdrawing bromine and methyl groups alter π-conjugation, reducing the HOMO-LUMO gap. DFT calculations show a 0.3–0.5 eV decrease compared to non-brominated analogs, suggesting enhanced charge transport in organic semiconductors .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of intermediates .
  • Crystallography : Use SHELXD for phase problem resolution in twinned crystals .
  • Safety : Include toxicity screenings (e.g., Ames test) for biologically oriented studies .

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